3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one
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Overview
Description
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form and is utilized in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit enzymes, modulate receptors, or interfere with DNA replication .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
The compound’s molecular weight (34219) and predicted pKa (929) suggest that it may have good bioavailability .
Result of Action
Quinoline derivatives have been found to exhibit a range of pharmacological activities, including antimicrobial, antitubercular, anticancer, and antimalarial effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-4-phenylquinolin-2-one followed by acetylation. The reaction conditions often require the use of bromine and acetic anhydride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the acetyl, bromo, and phenyl groups.
6-Bromoquinoline: Similar structure but without the acetyl and phenyl groups.
4-Phenylquinoline: Lacks the acetyl and bromo groups.
Uniqueness: 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZLNURIZCXJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Br)N(C1=O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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